![molecular formula C15H14O4 B3054887 4-(4-Methoxybenzyloxy) benzoic acid CAS No. 62290-43-1](/img/structure/B3054887.png)
4-(4-Methoxybenzyloxy) benzoic acid
Overview
Description
4-(4-Methoxybenzyloxy) benzoic acid is a derivative of 4-Methoxybenzoic acid . 4-Methoxybenzoic acid occurs naturally in anise and appears as a white crystalline solid . It is insoluble in water but highly soluble in alcohols, ether, and ethyl acetate . This compound possesses antiseptic properties and is utilized as an intermediate in the synthesis of more complex organic compounds .
Synthesis Analysis
The synthesis of 4-Methoxybenzoic acid involves radical processes . The radical mild preparation of β-tosylstyrene from the correspondent alkene and sodium p-toluenesulfinate followed by a β-elimination is described . The initial white suspension formed by sodium p-toluenesulfinate and styrene in methanol was turning yellow-orange as iodine was slowly added . The reaction was turning white and a new amount of iodine was added . This gave information about the consumption of this reagent upon addition onto styrene .Molecular Structure Analysis
The molecular structure of 4-Methoxybenzoic acid is represented by the linear formula CH3OC6H4CO2H . The molecular weight is 152.15 . The structure of the compound can be viewed using Java or Javascript .Chemical Reactions Analysis
The reaction mechanism of OH, NO3 and SO4 radicals with 4-Methoxybenzoic acid in atmospheric water droplets and that of OH radicals with 4-Methoxybenzoic acid in the atmosphere were studied . The initiation reactions of OH radicals and 4-Methoxybenzoic acid are exothermic, but the abstraction reactions of NO3 and SO4 are endothermic processes .Physical And Chemical Properties Analysis
4-Methoxybenzoic acid is a white crystalline solid . It is insoluble in water but highly soluble in alcohols, ether, and ethyl acetate . The melting point is 182-185 °C (lit.) .Scientific Research Applications
Toxicity Assessment
A study by Gorokhova et al. (2020) assessed the toxic properties of various derivatives of benzoic acid, including 4-methoxybenzoic acid. They found that 4-methoxybenzoic acid belongs to hazard class IV (low hazard) and under subchronic administration, it causes significant changes in biochemical parameters and affects the hepatorenal system. However, due to its low toxicity, the likelihood of chronic poisoning in occupational settings is minimal unless technological processes are disrupted (Gorokhova, Mikhailova, Ulanova, & Yadykina, 2020).
Polymerization Studies
Kumbul et al. (2015) investigated the enzymatic oxidative polymerization of a phenol derivative, including 4-(4-hydroxybenzylideneamino)benzoic acid. This process involved the formation of oligomers characterized by high thermal stability. The study provides insights into the potential application of such polymers in various fields (Kumbul, Gokturk, Turac, & Sahmetlioglu, 2015).
Doping of Polyaniline
Amarnath and Palaniappan (2005) reported on the use of benzoic acids, including 2-methoxybenzoic acid, as dopants for polyaniline. Their findings suggest significant improvements in conductivity when using benzoic acid doped polyaniline salts, which could be crucial for applications in electronic materials (Amarnath & Palaniappan, 2005).
Antimicrobial Studies
Montes et al. (2016) conducted a study on para-halogenated benzylamides derivatives of benzoic and cinnamic acids, including 4-methoxybenzoic acid derivatives. They found that only certain compounds exhibited antibacterial activity, indicating potential for the development of new antibacterial agents (Montes et al., 2016).
Radiopharmaceutical Applications
Akbar (2018) synthesized a Schiff base ligand using 4-hydroxy-3-(2-hydroxy-3-methoxybenzylideneamino) benzoic acid and investigated its application as a potential radiopharmaceutical agent for imaging liver and spleen. The study suggests the compound's suitability for liver and spleen imaging based on its accumulation and stability (Akbar, 2018).
Mechanism of Action
Safety and Hazards
4-Methoxybenzoic acid may cause discomfort if swallowed . Prolonged contact may cause dryness of the skin . It may be slightly irritating to eyes . Avoid breathing mist, gas or vapours . Avoid contacting with skin and eye . Use personal protective equipment . Wear chemical impermeable gloves . Ensure adequate ventilation . Remove all sources of ignition . Evacuate personnel to safe areas . Keep people away from and upwind of spill/leak .
properties
IUPAC Name |
4-[(4-methoxyphenyl)methoxy]benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O4/c1-18-13-6-2-11(3-7-13)10-19-14-8-4-12(5-9-14)15(16)17/h2-9H,10H2,1H3,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWDSYRTXXSXZLS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)COC2=CC=C(C=C2)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80462728 | |
Record name | 4-(4-methoxybenzyloxy) benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80462728 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Methoxybenzyloxy) benzoic acid | |
CAS RN |
62290-43-1 | |
Record name | 4-(4-methoxybenzyloxy) benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80462728 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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